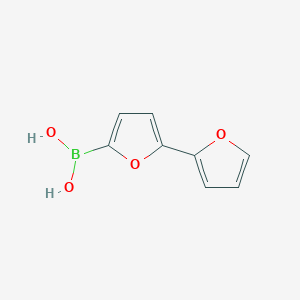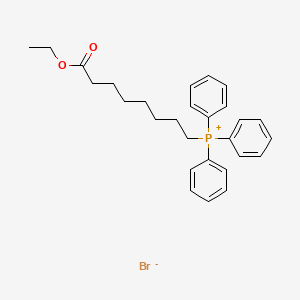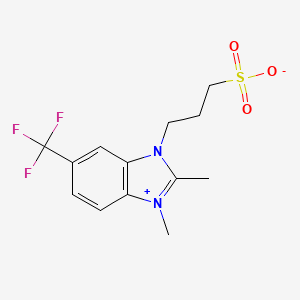
Methyl 2-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-butoxybenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring connected to an ester functional group, with a butoxy group attached to the second carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-butoxybenzoate can be synthesized through the esterification of 2-butoxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of reactants and the use of distillation to separate the ester product from the reaction mixture. This ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-butoxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 2-butoxybenzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-butoxybenzoic acid and methanol.
Reduction: 2-butoxybenzyl alcohol.
Substitution: Various substituted methyl 2-butoxybenzoates depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 2-butoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving ester hydrolysis and enzyme activity.
Industrial Applications: It is utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-butoxybenzoate primarily involves its hydrolysis to 2-butoxybenzoic acid and methanol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of ester bonds. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of the acid and alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Methyl 2-methoxybenzoate
Comparison
Methyl 2-butoxybenzoate is unique due to the presence of the butoxy group, which imparts different physical and chemical properties compared to other similar esters. For instance, methyl benzoate and ethyl benzoate have shorter alkyl chains, resulting in different solubility and reactivity profiles . Methyl 2-methoxybenzoate, on the other hand, has a methoxy group instead of a butoxy group, leading to variations in its applications and reactivity .
Propriétés
Numéro CAS |
5446-96-8 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl 2-butoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-4-9-15-11-8-6-5-7-10(11)12(13)14-2/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
BUKSCRKGJVCWGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)




![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)


![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)





